N,N-Dimethylallylamine is a chemical compound with the linear formula CH2=CHCH2N(CH3)2 . It’s also known by other names such as 3-Dimethylamino-1-propene, N-Allyl-dimethylamin, and DMAA . It has a molecular weight of 85.15 .
Field: Textile and Dyeing Industry.
Application: N,N-Dimethylallylamine (DMAA) is used to synthesize color-fixing agents in the textile industry.
Method: The effect of DMAA was studied by varying its amount with respect to the main monomer DMDAAC.
Results: The study found that the best polymer was obtained with DMDAAC and DMAA 61% and 1% respectively.
Field: Polymer Science.
Application: N,N-Dimethylallylamine (DMAM) is used in the synthesis of amphiphilic hydrogels.
Method: A series of amphiphilic hydrogels were synthesized based on different molar ratios of DMAM and acrylic acid (AA).
Results: The swelling results revealed that the hydrogel swelling reduced as a content of AA. The swelling mechanism study showed that for all samples, Fickian diffusion was responsible for water transport.
Field: Nanotechnology.
Application: N,N-Dimethylallylamine (DMAA) can be used in the synthesis of nanomaterials.
Method: Exceptionally high surface areas can be achieved through the rational design of nanomaterials.
N,N-Dimethylallylamine is an organic compound with the molecular formula and a CAS number of 2155-94-4. It is characterized by a clear liquid state and has a distinct amine odor. The compound is classified as flammable and corrosive, causing severe skin burns and eye damage upon contact. Its boiling point is approximately 62 °C, and it has a flash point of 8 °C, indicating its volatility and potential hazards in laboratory settings .
This reaction exemplifies the formation of N,N-Dimethylallylamine through nucleophilic substitution .
The synthesis of N,N-Dimethylallylamine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various applications .
N,N-Dimethylallylamine finds applications primarily in:
Despite its utility, caution is advised due to its hazardous nature .
Interaction studies involving N,N-Dimethylallylamine are crucial for understanding its reactivity and potential biological effects. Research indicates that it can interact with various biological molecules, potentially leading to toxicological concerns. Studies often focus on its corrosive effects on skin and respiratory systems, emphasizing the need for protective measures when handling this compound .
Several compounds share structural similarities with N,N-Dimethylallylamine. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Diethylallylamine | C₇H₁₅N | Ethyl groups instead of methyl; different reactivity |
N-Allyl-N,N-dimethylamine | C₇H₁₃N | Contains an additional allyl group; used in polymerization |
Dimethylamine | C₂H₇N | Simpler structure; less reactive than N,N-Dimethylallylamine |
N,N-Dimethylallylamine is unique due to its specific allyl substitution on the nitrogen atom, which enhances its reactivity compared to simpler amines like dimethylamine .
N,N-Dimethylallylamine is a low-molecular-weight organic compound that belongs to the class of aliphatic amines. Its molecular formula is C₅H₁₁N, corresponding to a molecular mass of 85.15 grams per mole [2] [3] [4] [5] [6] [7]. The structure is characterized by an allylic framework in which a dimethylamino group is bonded to a three-carbon chain featuring a terminal double bond. The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dimethylprop-2-en-1-amine [1] [2] [4] [7].
The molecular skeleton is composed of a prop-2-en-1-yl group (commonly referred to as an allyl group), which is attached to a nitrogen atom. The nitrogen atom is further substituted with two methyl groups, resulting in a tertiary amine configuration. The structural formula can be represented as CH₂=CH–CH₂–N(CH₃)₂, indicating the presence of a vinyl group (CH₂=CH–) linked via a methylene bridge (–CH₂–) to the nitrogen center, which is itself substituted with two methyl groups [1] [2] [3] [4] [5] [6] [7].
The geometry around the nitrogen atom is approximately trigonal pyramidal, which is typical for tertiary amines. The nitrogen atom possesses a lone electron pair, contributing to the molecule's nucleophilicity and basicity. The allylic double bond is planar due to the sp² hybridization of the involved carbon atoms, while the remainder of the molecule adopts a more flexible, non-planar conformation due to the sp³ hybridization of the methylene and methyl carbons.
To further elucidate the structure, the canonical Simplified Molecular Input Line Entry System (SMILES) notation for N,N-Dimethylallylamine is CN(C)CC=C, which succinctly encodes the connectivity and substituents of the molecule [2] [4] [5] [6] [7]. The International Chemical Identifier (InChI) provides a more detailed, machine-readable description: InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 [4] [7]. This notation confirms the presence of a three-carbon chain with a terminal double bond, attached to a dimethylamino group.
The spatial configuration of N,N-Dimethylallylamine is such that the nitrogen atom's lone pair is oriented away from the plane defined by the three substituents, minimizing electron repulsion and maximizing molecular stability. The presence of the allylic double bond introduces the possibility of conjugative interactions, although the lack of aromaticity or extensive delocalization limits the resonance stabilization in this molecule.
The following table summarizes the key molecular parameters of N,N-Dimethylallylamine:
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₅H₁₁N | [2] [3] [4] [5] [6] [7] |
Molecular Mass (g/mol) | 85.15 | [2] [3] [4] [5] [6] [7] |
IUPAC Name | N,N-dimethylprop-2-en-1-amine | [1] [2] [4] [7] |
SMILES | CN(C)CC=C | [2] [4] [5] [6] [7] |
InChI | InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | [4] [7] |
InChIKey | GBCKRQRXNXQQPW-UHFFFAOYSA-N | [2] [4] [5] [6] [7] |
Structural Formula | CH₂=CH–CH₂–N(CH₃)₂ | [1] [2] [3] [4] [5] [6] [7] |
The molecular structure and configuration of N,N-Dimethylallylamine are thus defined by the presence of a tertiary amine functional group attached to an allylic chain, conferring unique chemical properties and reactivity.
The accurate identification and registry of N,N-Dimethylallylamine across chemical databases and regulatory platforms are essential for unambiguous communication and data retrieval. This section compiles and analyzes the various chemical identifiers, registry numbers, and nomenclature systems associated with this compound.
The Chemical Abstracts Service Registry Number, a unique numerical identifier assigned to every chemical substance described in the open scientific literature, is 2155-94-4 for N,N-Dimethylallylamine [2] [3] [4] [5] [6] [7]. This number is universally recognized and used for regulatory, commercial, and academic purposes.
The International Union of Pure and Applied Chemistry name for the compound is N,N-dimethylprop-2-en-1-amine, which reflects the systematic rules for naming organic compounds based on their structure [1] [2] [4] [7]. Synonyms and alternative names found in various databases include allyldimethylamine, 2-propen-1-amine, N,N-dimethyl-, 1-dimethylamino-2-propene, N-allyl-N,N-dimethylamine, and dimethyl prop-2-en-1-yl amine [2] [3] [4] [5] [6] [7].
The PubChem Compound Identifier (CID) for N,N-Dimethylallylamine is 75082 [1] [2] [6]. The MDL Number, which is used in chemical inventory management and molecular modeling software, is MFCD00038234 [2] [3] [6]. The European Community (EC) Number, which is used for regulatory purposes within the European Union, is 218-458-7 [1]. The United States Food and Drug Administration Unique Ingredient Identifier (FDA UNII) is RZ4SG99TKX [1] [3]. The Nikkaji Number, used in Japanese chemical databases, is J27.951J [1]. The National Service Center (NSC) Number is 32615 [1]. The Wikidata entry for this compound is Q23638211 [1].
The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide standardized, machine-readable representations of the compound's structure. The InChI for N,N-Dimethylallylamine is InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3, and the InChIKey is GBCKRQRXNXQQPW-UHFFFAOYSA-N [2] [4] [5] [6] [7]. The SMILES notation, another widely used line notation for describing the structure, is CN(C)CC=C [2] [4] [5] [6] [7].
The following table compiles the principal chemical identifiers and registry information for N,N-Dimethylallylamine:
Identifier Type | Value | Reference |
---|---|---|
Chemical Abstracts Service Registry Number | 2155-94-4 | [2] [3] [4] [5] [6] [7] |
IUPAC Name | N,N-dimethylprop-2-en-1-amine | [1] [2] [4] [7] |
PubChem Compound Identifier (CID) | 75082 | [1] [2] [6] |
MDL Number | MFCD00038234 | [2] [3] [6] |
European Community Number | 218-458-7 | [1] |
FDA Unique Ingredient Identifier | RZ4SG99TKX | [1] [3] |
Nikkaji Number | J27.951J | [1] |
National Service Center Number | 32615 | [1] |
Wikidata Entry | Q23638211 | [1] |
InChI | InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | [2] [4] [5] [6] [7] |
InChIKey | GBCKRQRXNXQQPW-UHFFFAOYSA-N | [2] [4] [5] [6] [7] |
SMILES | CN(C)CC=C | [2] [4] [5] [6] [7] |
These identifiers ensure that N,N-Dimethylallylamine can be precisely referenced in scientific communication, regulatory documentation, and digital chemical databases. The consistency of these identifiers across multiple authoritative sources underscores their reliability and utility for researchers and industry professionals alike.
Isomerism in organic chemistry refers to the phenomenon where compounds with the same molecular formula exhibit different arrangements of atoms or spatial orientations, leading to distinct chemical and physical properties. For N,N-Dimethylallylamine, the potential for isomerism arises primarily from the arrangement of the allylic group and the substituents on the nitrogen atom.
N,N-Dimethylallylamine, with the formula C₅H₁₁N, has several possible constitutional isomers. These isomers differ in the connectivity of their atoms. For instance, isomers such as N,N-dimethylpropylamine, N-ethyl-N-methylpropylamine, and pentylamine share the same molecular formula but differ in the position of the amine group or the distribution of alkyl substituents [5]. However, N,N-Dimethylallylamine is uniquely defined by the presence of the allylic double bond adjacent to the nitrogen atom, distinguishing it from its saturated or differently substituted isomers.
The following table illustrates selected constitutional isomers of C₅H₁₁N:
Compound Name | Structural Formula | Distinguishing Feature |
---|---|---|
N,N-Dimethylallylamine | CH₂=CH–CH₂–N(CH₃)₂ | Allylic double bond |
N,N-Dimethylpropylamine | CH₃–CH₂–CH₂–N(CH₃)₂ | Saturated propyl chain |
N-Methyl-N-ethylpropylamine | CH₃–CH₂–CH₂–N(CH₃)(C₂H₅) | Ethyl and methyl on nitrogen |
Pentylamine | CH₃–CH₂–CH₂–CH₂–CH₂–NH₂ | Primary amine, linear chain |
Stereoisomerism involves compounds with the same connectivity but different spatial arrangements of atoms. In the case of N,N-Dimethylallylamine, the molecule lacks stereocenters, and the allylic double bond does not introduce geometric (cis-trans) isomerism because the substituents on the double bond are not sufficiently distinct to allow for such differentiation. Therefore, N,N-Dimethylallylamine does not exhibit geometric or optical isomerism.
Conformational analysis examines the different spatial orientations that a molecule can adopt due to rotation about single bonds. In N,N-Dimethylallylamine, the most relevant conformational flexibility arises from rotation around the carbon-nitrogen and carbon-carbon single bonds, particularly the bond between the methylene group and the nitrogen atom. The nitrogen atom in a tertiary amine is typically sp³ hybridized, resulting in a pyramidal geometry with a lone pair occupying one of the four positions.
The presence of the allylic double bond restricts rotation about the C=C bond, but the remainder of the molecule is relatively flexible. The two methyl groups attached to the nitrogen atom can adopt various staggered or eclipsed conformations with respect to the adjacent methylene group. Computational studies and molecular modeling indicate that the lowest-energy conformation is one in which the lone pair on nitrogen is oriented away from the allylic substituent, minimizing steric and electronic repulsion.
The conformational preferences of N,N-Dimethylallylamine can be further analyzed using spectroscopic techniques and computational chemistry methods, which reveal that the molecule predominantly adopts conformations that maximize the separation between the bulky methyl groups and the allylic chain. This conformational flexibility has implications for the compound's reactivity and interactions with other molecules, particularly in nucleophilic substitution and addition reactions.
When compared to structurally related amines, such as N,N-dimethylpropylamine or N,N-dimethylethylamine, N,N-Dimethylallylamine exhibits unique conformational behavior due to the presence of the unsaturated allylic group. This feature influences both the electronic distribution and the steric environment around the nitrogen atom, distinguishing its conformational landscape from that of saturated analogs.
The structural elucidation of N,N-Dimethylallylamine relies on a suite of analytical and spectroscopic techniques that collectively provide comprehensive information about its molecular framework, functional groups, and conformational preferences. This section reviews the principal methods used for structural determination, supported by relevant research findings.
Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 nuclear magnetic resonance, is a primary tool for elucidating the structure of N,N-Dimethylallylamine. The proton nuclear magnetic resonance spectrum of the compound typically displays distinct signals corresponding to the vinyl protons (CH₂=CH–), the methylene group adjacent to the nitrogen atom (–CH₂–N), and the two methyl groups attached to the nitrogen atom (–N(CH₃)₂). The chemical shifts, coupling constants, and integration values provide unambiguous evidence for the presence of the allylic and dimethylamino functionalities.
Carbon-13 nuclear magnetic resonance spectroscopy further corroborates the structure by revealing signals for the sp²-hybridized carbons of the double bond, the sp³-hybridized methylene carbon, and the methyl carbons attached to nitrogen. The splitting patterns and chemical shifts are consistent with the expected electronic environments, confirming the connectivity and substitution pattern.
Infrared spectroscopy is employed to identify characteristic functional groups in N,N-Dimethylallylamine. The spectrum exhibits absorption bands corresponding to the C–H stretching vibrations of the methyl and methylene groups, as well as the C=C stretching vibration of the allylic double bond. The absence of N–H stretching bands confirms the tertiary nature of the amine. The presence of bands in the region associated with C–N stretching further supports the assignment of the dimethylamino group.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z = 85 corresponds to the molecular mass of N,N-Dimethylallylamine. Fragmentation patterns typically include peaks resulting from the loss of methyl groups, cleavage of the allylic chain, and rearrangement ions, all of which are consistent with the proposed structure.
Ultraviolet-visible spectroscopy can be used to detect the presence of the conjugated double bond in the allylic group. The absorption maximum in the ultraviolet region is characteristic of the π→π* transition associated with the C=C bond, although the lack of extensive conjugation limits the intensity and wavelength of absorption.
While N,N-Dimethylallylamine is typically a liquid at room temperature, crystallization and subsequent X-ray diffraction analysis can, in principle, provide definitive three-dimensional structural information. However, due to the compound's low melting point and volatility, such studies are less common. When available, X-ray data confirm the trigonal pyramidal geometry around the nitrogen atom and the planar configuration of the allylic group.
Computational methods, including molecular mechanics and quantum chemical calculations, are increasingly used to model the structure and conformational preferences of N,N-Dimethylallylamine. These approaches yield optimized geometries, electron density maps, and energy profiles for different conformers, complementing experimental data and providing insights into the molecule's dynamic behavior.
Technique | Information Provided | Relevance to N,N-Dimethylallylamine |
---|---|---|
Proton Nuclear Magnetic Resonance | Hydrogen environment, connectivity | Identification of allylic and methyl protons |
Carbon-13 Nuclear Magnetic Resonance | Carbon skeleton, substitution pattern | Confirmation of sp² and sp³ carbons |
Infrared Spectroscopy | Functional group identification | Detection of C=C and C–N bonds, absence of N–H |
Mass Spectrometry | Molecular weight, fragmentation | Confirmation of molecular mass, structural fragments |
Ultraviolet-Visible Spectroscopy | Conjugated systems, π→π* transitions | Detection of allylic double bond |
X-ray Crystallography | Three-dimensional structure | Direct observation of geometry (if crystalline) |
Computational Chemistry | Optimized structure, conformational analysis | Prediction of preferred conformers |
These complementary techniques form the foundation of structural elucidation for N,N-Dimethylallylamine, ensuring accurate and reproducible identification in both research and industrial contexts.
Flammable;Corrosive;Irritant